

A Comparative Guide to the Spectral Data of Acetylated Indoline Isomers

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Compound of Interest

Compound Name: 1,5-Diacetylintoline

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For researchers and professionals in drug development and chemical synthesis, a clear understanding of the spectral characteristics of isomeric compounds is crucial for accurate identification and differentiation. This guide provides a comparative analysis of the spectral data for four key isomers of acetylated indoline: 4-acetylintoline, 5-acetylintoline, 6-acetylintoline, and 7-acetylintoline. The following sections detail their synthesis, and a comparison of their ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data.

Synthesis of Acetylated Indoline Isomers

The synthesis of acetylated indoline isomers can be achieved through various methods, most commonly involving the acylation of indoline or the reduction of the corresponding acetylintole. One general approach involves the Friedel-Crafts acylation of N-protected indoline, followed by deprotection. Alternatively, methods such as the reaction of indole-5-carboxylic acid with methyl lithium can be employed for specific isomers like 5-acetylintole[1]. The synthesis of 7-acetylintoles can start from indoline, which is first converted to 7-acetylintoline and then dehydrogenated[2].

Experimental Protocols

General Procedure for Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as chloroform- d (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$).

Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS)[3].

General Procedure for Infrared (IR) Spectroscopy

IR spectra are often obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or as a thin film. The characteristic absorption bands are reported in wavenumbers (cm^{-1})[4].

General Procedure for Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) source on a mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion and significant fragment ions are reported[4].

Spectral Data Comparison

The position of the acetyl group on the indoline ring significantly influences the chemical shifts in NMR spectra and can lead to subtle differences in the IR and mass spectra.

^1H NMR Spectral Data Comparison

Proton	4-Acetyldoline	5-Acetyldoline	6-Acetyldoline	7-Acetyldoline
NH	~8.1 (br s)	~8.1 (br s)	~8.0 (br s)	~9.1 (br s)
Aromatic H	7.1-7.5 (m)	7.6-8.2 (m)	7.0-7.8 (m)	6.6-7.9 (m)
-CH ₂ CH ₂ N-	~3.7 (t)	~3.6 (t)	~3.6 (t)	~3.7 (t)
-CH ₂ CH ₂ N-	~3.1 (t)	~3.1 (t)	~3.1 (t)	~3.1 (t)
-COCH ₃	~2.6 (s)	~2.6 (s)	~2.5 (s)	~2.7 (s)

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data is compiled from various sources and may not be from a single comparative study.

¹³C NMR Spectral Data Comparison

Carbon	4-Acetyldoline	5-Acetyldoline	6-Acetyldoline	7-Acetyldoline
C=O	~198.0	~197.5	~197.8	~200.0
Aromatic C	115-150	110-155	110-152	118-150
-CH ₂ CH ₂ N-	~47.0	~47.2	~47.1	~47.5
-CH ₂ CH ₂ N-	~28.0	~28.5	~28.3	~28.1
-COCH ₃	~26.5	~26.4	~26.3	~27.0

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data is compiled from various sources and may not be from a single comparative study.

Infrared (IR) Spectral Data Comparison

Functional Group	4-Acetylindoline (cm ⁻¹)	5-Acetylindoline (cm ⁻¹)	6-Acetylindoline (cm ⁻¹)	7-Acetylindoline (cm ⁻¹)
N-H Stretch	~3350	~3340	~3345	~3360
C=O Stretch	~1660	~1665	~1662	~1655
Aromatic C=C Stretch	~1600, 1480	~1605, 1485	~1602, 1482	~1595, 1475

Note: The vibrational frequencies are approximate. Data is compiled from various sources and may not be from a single comparative study.

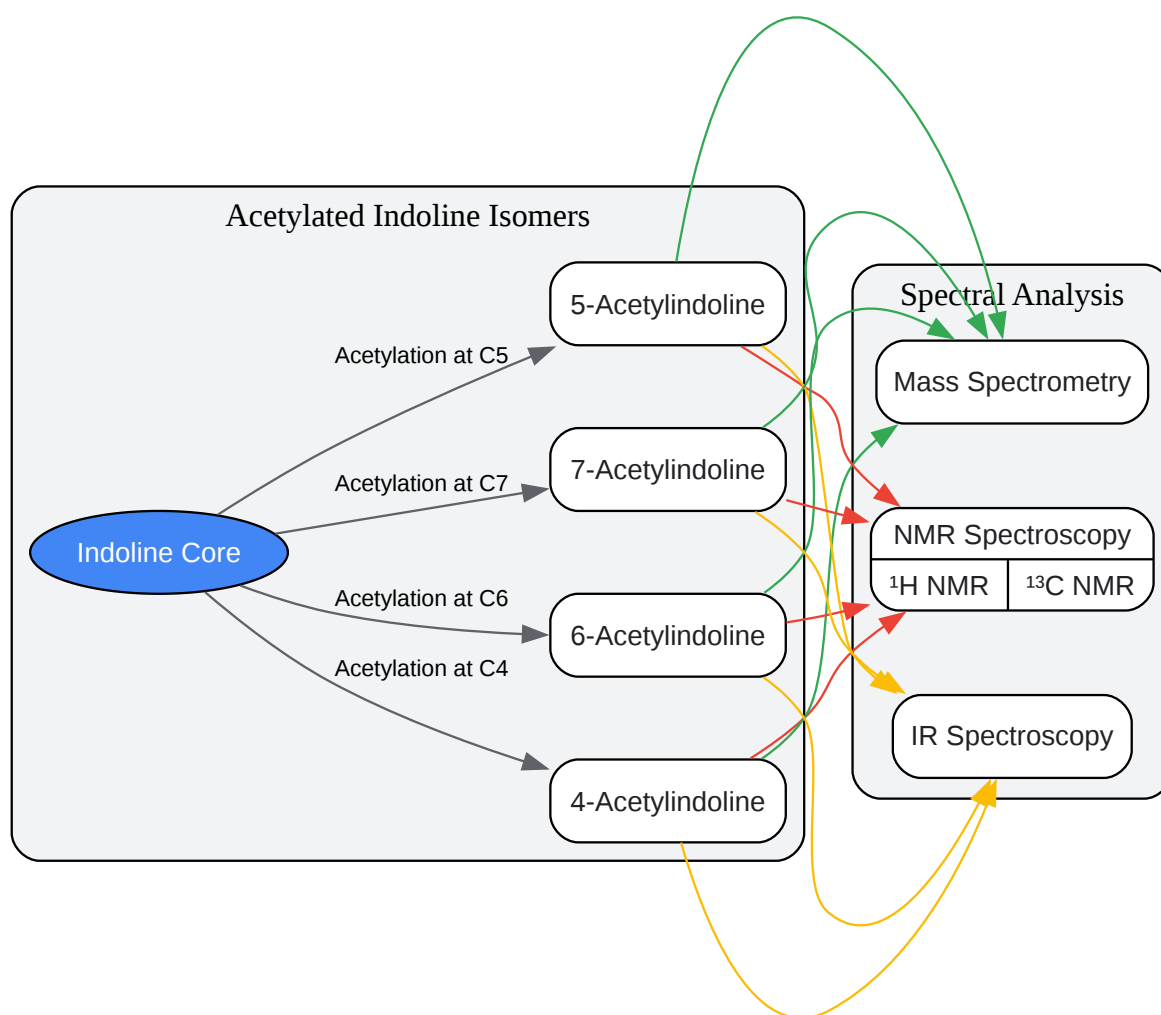
Mass Spectrometry (MS) Data

The acetylated indoline isomers are expected to have the same molecular weight and will, therefore, exhibit the same molecular ion peak in their mass spectra. The primary fragmentation patterns are also anticipated to be similar, involving the loss of the acetyl group and fragmentation of the indoline ring.

- Molecular Ion (M⁺): m/z = 161
- Key Fragments:
 - m/z = 146 ([M-CH₃]⁺)
 - m/z = 118 ([M-COCH₃]⁺)
 - m/z = 91

Visualizing the Isomeric Relationships

The following diagram illustrates the structural differences between the four acetylated indoline isomers.



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Structural relationship and spectral analysis of acetylated indoline isomers.

This guide serves as a foundational reference for the spectral properties of acetylated indoline isomers. For definitive identification, it is always recommended to acquire and interpret full

spectral data for a synthesized compound and compare it with authenticated reference standards when available.

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